molecular formula C13H9N3O6 B14264721 Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- CAS No. 138061-29-7

Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-

Cat. No.: B14264721
CAS No.: 138061-29-7
M. Wt: 303.23 g/mol
InChI Key: BUIYECCAUPUSOV-UHFFFAOYSA-N
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Description

The compound Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- (IUPAC name: 2-[(E)-({2-[(4-hydroxy-3-nitrophenyl)imino]methyl}phenyl)methyl]-4-nitrophenol) is a nitro-substituted phenolic Schiff base. Its structure features a central phenol ring substituted with a nitro group at the 4-position and an iminomethyl group at the 2-position, which is further linked to a 2-hydroxy-4-nitrophenyl moiety (Figure 1).

Properties

CAS No.

138061-29-7

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C13H9N3O6/c17-12-4-2-9(15(19)20)5-8(12)7-14-11-3-1-10(16(21)22)6-13(11)18/h1-7,17-18H

InChI Key

BUIYECCAUPUSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydroxy-4-Nitroaniline

The amine precursor, 2-hydroxy-4-nitroaniline, is synthesized via nitration of 2-aminophenol. Nitration is performed using a混酸 (HNO₃/H₂SO₄) system at 0–5°C to direct the nitro group to the para position relative to the hydroxyl group. The reaction proceeds as follows:

$$
\text{2-Aminophenol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \, 0^\circ\text{C}} \text{2-Hydroxy-4-nitroaniline} + \text{H}2\text{O}
$$

Key Parameters

  • Nitrating Agent : 65% HNO₃ (1.2 equivalents)
  • Reaction Time : 4–6 hours
  • Yield : 68–72% after recrystallization from ethanol/water.

Synthesis of 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde is prepared via nitration of benzaldehyde derivatives. A two-step approach involving toluene nitration followed by oxidation is employed:

  • Nitration : Toluene is nitrated at 50°C using HNO₃/H₂SO₄ to yield 4-nitrotoluene.
  • Oxidation : 4-Nitrotoluene is oxidized with KMnO₄ in acidic medium (H₂SO₄) at 80°C:

$$
\text{4-Nitrotoluene} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{4-Nitrobenzaldehyde} + \text{MnSO}4 + \text{K}2\text{SO}4 + \text{H}_2\text{O}
$$

Optimization Data

Parameter Value Source
Oxidation Temperature 80°C
Yield 85%
Purity (HPLC) >98%

Schiff Base Condensation: Mechanistic and Methodological Insights

Reaction Mechanism

The target compound is synthesized via acid-catalyzed condensation of 2-hydroxy-4-nitroaniline and 4-nitrobenzaldehyde. The process involves:

  • Nucleophilic Attack : The amine group attacks the carbonyl carbon of the aldehyde.
  • Proton Transfer : Formation of a carbinolamine intermediate.
  • Dehydration : Elimination of H₂O to form the imine bond.

Standard Protocol

Procedure :

  • Dissolve 2-hydroxy-4-nitroaniline (1.0 mmol) and 4-nitrobenzaldehyde (1.2 mmol) in 40 mL hot ethanol.
  • Add 2–3 drops of glacial acetic acid as a catalyst.
  • Reflux at 80°C for 3–4 hours.
  • Cool to room temperature; collect precipitate via vacuum filtration.
  • Wash with cold ethanol and dry under reduced pressure.

Yield : 78–82%.

Solvent and Catalytic Optimization

Comparative studies reveal solvent polarity and acid strength critically influence reaction efficiency:

Solvent Catalyst Time (h) Yield (%)
Ethanol Acetic acid 3 78
Methanol HCl (0.1 M) 2.5 72
DMF p-TsOH 1.5 85
MTBE Acetic acid 4 65

Key Findings :

  • DMF enhances solubility of nitroaromatics but complicates purification.
  • Acetic acid minimizes side reactions (e.g., over-oxidation) compared to mineral acids.

Advanced Purification and Characterization

Crystallization Techniques

Post-condensation purification involves fractional crystallization:

  • Dissolve crude product in hot DMSO.
  • Gradually add deionized water until cloudiness appears.
  • Cool to 4°C for 12 hours; isolate crystals via filtration.

Purity Enhancement :

  • Initial purity (HPLC): 92% → Post-crystallization: 99.5%.

Spectroscopic Validation

FT-IR (KBr, cm⁻¹) :

  • ν(O–H) : 3420 (broad, phenolic OH)
  • ν(C=N) : 1625 (imine stretch)
  • ν(NO₂) : 1520, 1340 (asymmetric/symmetric)

¹H-NMR (DMSO-d₆, δ ppm) :

  • H9 (imine) : 9.37 (s, 1H)
  • Aromatic protons : 7.16–8.94 (m, 8H)
  • OH protons : 14.64 (br, 1H), 11.74 (br, 1H)

UV-Vis (EtOH, λmax/nm) :

  • π→π* : 320 (aromatic rings)
  • n→π* : 420 (imine charge transfer)

Industrial-Scale Adaptations and Patented Innovations

Continuous Flow Synthesis

Patent US20080045756A1 describes a scalable hydrolysis-acidification process for nitrophenol intermediates, adaptable for Schiff base precursors:

  • Hydrolysis : 4-Nitrochlorobenzene + NaOH → 4-Nitrophenolate (120°C, 6 h).
  • Acidification : H₂SO₄ added to pH 3 → 4-Nitrophenol (95% yield).

Advantages :

  • Reduces reaction time by 40% compared to batch processing.

Nitration Control

EP0342532A1 emphasizes regioselective nitration using sulfonic acid protecting groups:

  • Sulfonation : 4-Chloro-2-methylphenol + MeSO₂Cl → Sulfonate ester.
  • Nitration : HNO₃/H₂SO₄ at 0°C → 5-nitro derivative.
  • Desulfonation : HCl (80°C) → 4-Chloro-2-methyl-5-nitrophenol (88% yield).

Relevance : Methodology applicable for synthesizing nitro-substituted phenolic intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

  • Oxazoles : From intramolecular cyclization of unreacted amine-aldehyde adducts.
  • Nitropolymerization : Oligomers formed via radical coupling at high temperatures.

Mitigation :

  • Maintain reaction temperature <85°C.
  • Use N₂ atmosphere to inhibit oxidation.

Solubility Limitations

Issue : Nitro groups reduce solubility in polar aprotic solvents.
Solution :

  • Co-solvents : Ethanol/DMSO (3:1) enhances dissolution without side reactions.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The compound’s properties are strongly influenced by its substituents. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl], 4-nitro 319.23* Chelation, antimicrobial activity , thermal stability
2-{(E)-[(2-Bromo-4-nitrophenyl)imino]methyl}-4-nitrophenol 2-bromo, 4-nitro (phenyl group) 368.12 Enhanced halogen interactions, potential photodegradation resistance
Oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol (O-2-MPIMP) Morpholine-substituted phenylimino methyl ~350–400 (oligomer) Thermal degradation resistance, metal-complex formation
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Azo and phenylhydrazone groups 345.35 Redox activity, electronic properties (DFT-calculated)

*Calculated based on molecular formula.

Key Observations:
  • Halogen vs.
  • Morpholine Substituents : O-2-MPIMP () demonstrates superior thermal stability due to oligomerization and metal coordination, whereas the target compound may degrade at lower temperatures.
  • Azo/Hydrazone Analogues : The azo derivative () shows distinct electronic properties, with DFT studies revealing lower HOMO-LUMO gaps (4.5 eV vs. ~5.2 eV in the target compound), suggesting higher reactivity .

Antimicrobial Activity

The target compound’s nitro and iminomethyl groups align with structural motifs in antimicrobial agents. Patent data () highlight that derivatives of 2-[[(phenyl)imino]methyl]-4-nitro-phenol inhibit bacterial NusB-NusE interactions, critical for transcription antitermination. Compared to morpholine-based analogues (e.g., O-2-MPIMP), the target compound may exhibit broader-spectrum activity due to its nitro groups, which enhance membrane permeability .

Thermal Behavior

Thermogravimetric analysis (TGA) of oligomeric analogues like O-2-MPIMP () shows degradation onset temperatures above 250°C, attributed to stable metal complexes. In contrast, the target compound, lacking oligomeric or metal-coordinated structures, likely degrades at lower temperatures (~200°C), similar to monomeric Schiff bases .

Electronic and Computational Insights

DFT studies on azo/hydrazone derivatives () reveal that electron-withdrawing nitro groups reduce electron density on the phenolic ring, increasing acidity (pKa ~7.5) compared to amino-substituted analogues (pKa ~9.2). The target compound’s iminomethyl linkage likely further stabilizes the conjugate base, enhancing its chelation capacity .

Biological Activity

Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- (CAS Number: 138061-29-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₉N₂O₃
Molecular Weight242.23 g/mol
Density1.459 g/cm³
Boiling Point421.8 ºC
Flash Point208.9 ºC
LogP3.574

Antibacterial Activity

Phenol derivatives, particularly those containing nitro and hydroxyl groups, have been shown to exhibit significant antibacterial activity. The compound's structure allows for interactions with bacterial cell walls and enzymes, leading to inhibition of growth.

  • Mechanism of Action : The nitro group is known to participate in redox reactions, which can disrupt cellular functions in bacteria. Additionally, the phenolic structure can facilitate hydrogen bonding with bacterial proteins.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values for similar compounds against different bacterial strains:
    • Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 μg/mL.
    • Escherichia coli : MIC values reported between 4.69 to 22.9 µM.

Antifungal Activity

The compound also displays antifungal properties, particularly against common pathogens such as Candida albicans.

  • MIC Values : Research indicates that related compounds exhibit MIC values against C. albicans ranging from 16.69 to 78.23 µM.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenolic ring significantly influence the biological activity of the compound:

  • Hydroxyl Substitution : The presence of hydroxyl groups enhances antibacterial activity by increasing solubility and interaction with bacterial membranes.
  • Nitro Groups : The positioning and number of nitro groups can affect the electron density on the aromatic ring, altering its reactivity and biological efficacy.

Case Studies

  • Study on Schiff Base Complexes :
    A review highlighted that Schiff base metal complexes derived from similar phenolic compounds exhibit enhanced biological activities when coordinated with metal ions like Zn(II). These complexes showed improved antibacterial and antifungal properties compared to their non-complexed forms .
  • Antimicrobial Screening :
    In a study evaluating various phenolic compounds, those similar to Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- were tested against a panel of bacteria and fungi, demonstrating promising results with significant zones of inhibition .

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